molecular formula C13H10FNO2 B6413820 MFCD18323385 CAS No. 1261917-65-0

MFCD18323385

Cat. No.: B6413820
CAS No.: 1261917-65-0
M. Wt: 231.22 g/mol
InChI Key: HVNHUSKJFZBRJN-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD18323385 is known as 4-(3-Fluoro-2-methylphenyl)nicotinic acid. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of the fluoro and methyl groups on the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzene and nicotinic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the fluoro-methylbenzene with the nicotinic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Fluoro-2-methylphenyl)nicotinic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to nicotinic acid.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)nicotinic acid involves its interaction with biological targets such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity, leading to more potent biological effects. The compound may act by inhibiting specific enzymes or modulating receptor activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-2-methylphenyl)nicotinic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Bromo-2-methylphenyl)nicotinic acid: Contains a bromine atom instead of fluorine.

    4-(3-Iodo-2-methylphenyl)nicotinic acid: Contains an iodine atom instead of fluorine.

Uniqueness

The presence of the fluoro group in 4-(3-Fluoro-2-methylphenyl)nicotinic acid makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-9(3-2-4-12(8)14)10-5-6-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNHUSKJFZBRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692476
Record name 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-65-0
Record name 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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